tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate
Description
tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate (CAS: 2325666-51-9) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₀FNO₃ and a molar mass of 233.28 g/mol . The compound features:
- A piperidine ring (six-membered saturated nitrogen heterocycle).
- tert-Butyl carbamate (Boc) group at position 1, enhancing solubility and stability.
- 3-Fluoro, 4-hydroxy, and 3-methyl substituents in the (3R,4R) stereochemical configuration.
- Density: 1.13 ± 0.1 g/cm³
- Boiling Point: 304.4 ± 42.0 °C
- pKa: 13.67 ± 0.40 (indicating weak acidity of the hydroxyl group).
Properties
Molecular Formula |
C11H20FNO3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl (3R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h8,14H,5-7H2,1-4H3/t8?,11-/m1/s1 |
InChI Key |
BSBXMDFINYFUID-QHDYGNBISA-N |
Isomeric SMILES |
C[C@]1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The process may involve:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: The carboxylate ester is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Oxidation of the Hydroxyl Group
The secondary alcohol at C4 undergoes oxidation to form a ketone. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| KMnO₄ | Aqueous acidic conditions | 4-oxo-3-fluoro-3-methylpiperidine derivative | 60–75 | Over-oxidation risks at higher temps |
| Jones reagent | Acetone, 0–5°C | Same as above | 80–85 | Preferred for controlled oxidation |
The methyl group at C3 provides steric protection, reducing side reactions. Fluorine’s electron-withdrawing effect increases the acidity of the β-hydrogen, facilitating ketone formation .
Reduction of Potential Carbonyl Intermediates
While the parent compound lacks a carbonyl group, its oxidized form (4-keto derivative) can be reduced:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Regeneration of original diastereomer | >95% |
| L-Selectride® | THF, –78°C | Axial alcohol via stereoselective reduction | 88% |
The 3-methyl group biases chair conformations, influencing reduction stereochemistry .
Fluorine-Specific Reactions
The C3 fluorine participates in nucleophilic substitutions under harsh conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| NaN₃ | DMF, 120°C, 24h | 3-azido derivative | Sₙ2 with inversion |
| KSCN | DMSO, 100°C, 12h | 3-thiocyano analog | Requires phase-transfer catalysts |
Fluorine’s poor leaving-group ability necessitates prolonged heating, limiting synthetic utility .
Ester Hydrolysis and Protection
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage:
| Reagent | Conditions | Product | Rate (t₁/₂) |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | Free piperidine hydrochloride salt | 30 min |
| TFA | DCM, 0°C → RT | Deprotected amine | 10 min |
Hydrolysis of the ester is pH-sensitive, with the methyl group slightly retarding reaction rates due to steric effects .
Functionalization of the Piperidine Ring
The nitrogen atom participates in alkylation/acylation after Boc removal:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Benzyl bromide | N-benzyl-piperidine derivative | 70–80 |
| Acylation | Acetyl chloride | N-acetyl-piperidine analog | 85–90 |
Steric hindrance from the 3-methyl group reduces reactivity at nitrogen compared to unsubstituted piperidines .
Stereochemical Stability
The compound’s stereochemistry remains intact under standard conditions but may epimerize under strong bases:
| Condition | Temp (°C) | Time (h) | Epimerization (%) |
|---|---|---|---|
| NaOH (1M), EtOH | 80 | 6 | <5 |
| LDA, THF | –78 → RT | 1 | 15–20 |
The trans-diaxial arrangement of the hydroxyl and methyl groups contributes to configurational stability .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Compound Modification | Reactivity Change | Example |
|---|---|---|
| Removal of 3-methyl group | Faster oxidation (ΔΔG‡ = –2.1 kcal/mol) | KMnO₄ oxidation completes in 2h vs. 4h |
| Replacement of F with Cl | Enhanced nucleophilic substitution rates | Sₙ2 with NaN₃ completes in 6h at 80°C |
The 3-methyl group’s steric bulk uniquely stabilizes transition states in oxidation and substitution reactions .
Scientific Research Applications
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and elicit specific physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3)
- Key Differences :
- Stereochemistry: (3R,4S) configuration vs. (3R,4R).
- Absence of the 3-methyl group , reducing steric hindrance.
- Impact : Altered spatial arrangement may influence binding to chiral targets (e.g., enzymes or receptors).
tert-butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Example 10a in )
- Key Differences :
- Aromatic phenyl substituent at position 4 with a methoxycarbonyl group.
- Hydroxymethyl instead of methyl at position 3.
Ring Size and Functional Group Variations
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: N/A)
- Key Differences :
- Pyrrolidine ring (five-membered) vs. piperidine.
- Hydroxymethyl at position 4 instead of fluorine and methyl.
- Impact : Smaller ring size reduces conformational flexibility; dual hydroxyl groups increase hydrophilicity.
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
- Key Differences :
- Trifluoromethyl group at position 3 (vs. methyl in the main compound).
- Pyrrolidine ring with (3R,4S) stereochemistry.
- Impact : Increased electronegativity and steric bulk from CF₃ may enhance metabolic stability and membrane permeability.
Functional Group Replacements
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1260612-08-5)
- Key Differences: Amino group replaces hydroxyl at position 4.
- Impact : Increased basicity (pKa ~10–11 for amines vs. ~13.7 for hydroxyl), enabling protonation at physiological pH and stronger hydrogen bonding.
tert-butyl (3R,4R)-3-azido-4-hydroxy-pyrrolidine-1-carboxylate (CAS: 1214272-52-2)
- Key Differences :
- Azido group replaces methyl at position 3.
- Pyrrolidine ring.
- Impact : Azide’s high reactivity (e.g., click chemistry applications) contrasts with the inert methyl group.
Data Table: Structural and Property Comparison
Biological Activity
Tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate is a chemical compound recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure, featuring a piperidine ring with fluorine and hydroxyl substitutions, enhances its biological activity and makes it a valuable intermediate in pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H20FNO3
- Molecular Weight : 233.28 g/mol
- Structural Features : The compound contains a piperidine ring with a fluorine atom at the 3-position and a hydroxyl group at the 4-position, which are critical for its biological interactions.
Research indicates that this compound interacts with various biological targets, primarily within the central nervous system. Its structural properties allow it to enhance lipophilicity, thereby facilitating better membrane permeability and receptor binding.
Binding Affinities
Studies have shown that this compound exhibits significant binding affinities for neurotransmitter receptors, which may contribute to its neuroprotective effects. These interactions are crucial for understanding how structural modifications can influence pharmacological properties.
Therapeutic Applications
The compound has been investigated for its potential use in treating neurological disorders due to its neuroprotective properties. The following table summarizes some of the therapeutic areas where this compound and its derivatives have shown promise:
Case Studies
- Neuroprotective Effects : In animal models simulating neurodegenerative diseases, derivatives of this compound exhibited significant neuroprotective effects by reducing oxidative stress and inflammation.
- Cancer Cell Cytotoxicity : A study on related piperidine derivatives demonstrated enhanced cytotoxicity against human cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents for cancer treatment .
Q & A
Basic Synthesis: What are the key steps for synthesizing tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions with precise stereochemical control. A common approach includes:
- Stereoselective Fluorination: Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the fluorine atom at the 3R position.
- Hydroxylation: Oxidation of a precursor (e.g., via Sharpless asymmetric dihydroxylation) to introduce the 4R-hydroxy group.
- Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the piperidine nitrogen .
- Chiral Resolution: Chromatographic separation (e.g., chiral HPLC) or enzymatic resolution to isolate the (3R,4R) enantiomer.
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, DCM, 0°C | 65 | 90% |
| Hydroxylation | OsO₄, NMO, acetone/H₂O | 72 | 88% |
| Boc Protection | Boc₂O, DMAP, THF | 95 | >99% |
Advanced Synthesis: How can stereochemical integrity be maintained during large-scale synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use of chiral catalysts (e.g., Jacobsen’s Mn-salen complex) for asymmetric induction during fluorination/hydroxylation steps.
- In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to detect intermediates and avoid racemization.
- Low-Temperature Quenching: Rapid cooling after fluorination prevents retro-aldol side reactions .
- Crystallization-Driven Purification: Utilize chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer .
Basic Characterization: What analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 4.35 ppm for Boc group, δ 1.45 ppm for tert-butyl protons) and ¹⁹F NMR (δ -120 to -150 ppm for C-F) .
- HPLC-MS: Reverse-phase C18 column (ACN/H₂O gradient) coupled with high-resolution MS to confirm molecular ion [M+H]⁺ (calc. for C₁₂H₂₁FNO₃: 270.15) .
- X-ray Crystallography: Single-crystal analysis to resolve absolute stereochemistry (e.g., Flack parameter < 0.1) .
Advanced Characterization: How to resolve conflicting spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., rotamers) causing split peaks.
- COSY/NOESY: Map through-space correlations to confirm spatial arrangement of substituents.
- Isotopic Labeling: Introduce ²H or ¹³C labels to trace signal origins.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Safety & Handling: What precautions are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
- Decomposition Risks: Avoid strong acids/bases to prevent Boc group cleavage, releasing volatile tert-butanol .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Stability & Reactivity: How does the compound behave under varying storage conditions?
Methodological Answer:
- Thermal Stability: Stable at -20°C under argon for >12 months. Degrades at >40°C (TGA data shows 5% mass loss at 150°C).
- Light Sensitivity: Protect from UV light to prevent photooxidation of the hydroxy group.
- Incompatibilities: Reacts with strong oxidizers (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄), altering the piperidine core .
Advanced Applications: What strategies assess its biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Cell Permeability: Caco-2 monolayer studies with LC-MS quantification to determine logP (optimal range: 1–3).
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
Data Contradictions: How to troubleshoot discrepancies in reaction yields?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify side products (e.g., diastereomers or Boc-deprotected species).
- Catalyst Screening: Test alternative catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps).
- DoE Optimization: Apply design-of-experiments (DoE) to variables like temperature, solvent polarity, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
